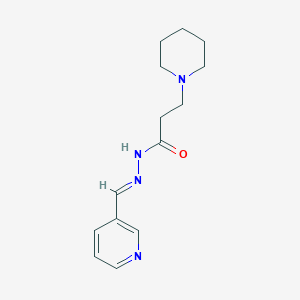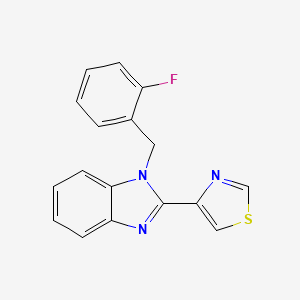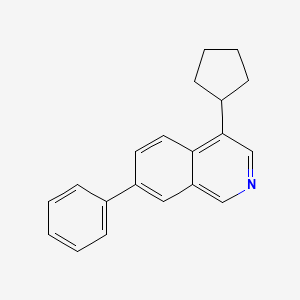
3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide is a chemical compound belonging to the class of organic compounds. It is characterized by the presence of piperidine and pyridine rings in its structure, which are common moieties in various pharmaceutical and chemical applications.
Synthesis Analysis
The synthesis of related N-amino pyridine derivatives often involves a one-pot, three-component reaction. A study by Asadi et al. (2020) demonstrated the efficient synthesis of N-amino pyridine-2,6-dione derivatives using 2-cyanoacetohydrazide, Meldrum's acid, and aryl aldehyde with piperidine in DMF, yielding products with excellent yields and confirmed structures through spectroscopic data (Asadi, Alizadeh-bami, & Mehrabi, 2020).
Molecular Structure Analysis
The structure of related compounds like N'-(2-(piperidin-1-yl)quinolin-3-yl)methylene}pyridine-4-carbohydrazide has been established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, as reported by Afzal et al. (2012) (Afzal, Bawa, Kumar, & Tonk, 2012).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyridine derivatives are quite diverse. Ishii et al. (1997) described a novel carbonylation reaction at a C−H bond in N-(2-pyridinyl)piperazines, highlighting the complexity and versatility of reactions these compounds can undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, characterized by their six-membered nitrogen-containing heterocycles, are significant in drug design, offering a wide range of therapeutic applications. These derivatives have been identified in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of substituents on the piperazine nucleus can markedly influence the medicinal potential of these molecules, suggesting that 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be a candidate for novel drug development due to its piperidine component (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Research into piperazine and its analogues has highlighted their potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that compounds like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide, with similar structural features, might also hold promise in the development of anti-TB medications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Cytochrome P450 Isoform Inhibition
The role of piperidine derivatives in inhibiting cytochrome P450 isoforms has been documented, indicating their potential in drug-drug interaction studies and in the modulation of drug metabolism. This aspect of piperidine derivatives like 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide could be of interest in pharmacokinetic research and in designing drugs with improved efficacy and safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Piper Species and Biological Activities
Extensive research on Piper species has revealed their rich phytochemical profile and biological activities. Given the structural similarity of 3-(1-piperidinyl)-N'-(3-pyridinylmethylene)propanohydrazide to compounds found in Piper species, there's potential for this compound to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects (Salehi et al., 2019).
Propiedades
IUPAC Name |
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(6-10-18-8-2-1-3-9-18)17-16-12-13-5-4-7-15-11-13/h4-5,7,11-12H,1-3,6,8-10H2,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNBUHXOBCPGNA-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)


![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)